REACTION_CXSMILES
|
C[O:2][C:3]1(OC)[CH2:6][CH:5]([CH2:7][N:8]2[CH2:12][CH2:11][CH2:10][CH2:9]2)[CH2:4]1.CC(C)=O.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>O>[N:8]1([CH2:7][CH:5]2[CH2:4][C:3](=[O:2])[CH2:6]2)[CH2:12][CH2:11][CH2:10][CH2:9]1 |f:2.3|
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
COC1(CC(C1)CN1CCCC1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1(CC(C1)CN1CCCC1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated to 65 C for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
consumption of starting material
|
Type
|
CUSTOM
|
Details
|
the acetone was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
The resulting mixture was diluted with CH2Cl2
|
Type
|
WASH
|
Details
|
washed with an aqueous solution of NaHCO3
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was back extracted with 3:1 CHCl3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered through a fritted funnel
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)CC1CC(C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.94 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |